(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(furan-2-ylmethyl)-4-methylhex-4-enamide
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Overview
Description
The compound (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(furan-2-ylmethyl)-4-methylhex-4-enamide is a complex organic molecule characterized by its unique structural features, including a benzofuran core, methoxy groups, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4,6-dimethoxy-2-benzofuranone and furan-2-carbaldehyde.
Key Steps:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the furan ring.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran core.
Substitution: The methoxy groups and the furan ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may act as a ligand in catalytic reactions.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Exploration as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The benzofuran core and the furan moiety are likely involved in binding to these targets, influencing biological pathways and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- (4E)-6-(4,6-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(furan-2-ylmethyl)-4-methylhex-4-enamide
- (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(thiophen-2-ylmethyl)-4-methylhex-4-enamide
Uniqueness
The presence of both the benzofuran core and the furan moiety in the same molecule is relatively unique, providing a distinct set of chemical and biological properties. This dual functionality can lead to diverse applications and interactions that are not observed in simpler compounds.
Properties
Molecular Formula |
C23H27NO6 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(furan-2-ylmethyl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C23H27NO6/c1-14(8-10-19(25)24-12-16-6-5-11-29-16)7-9-17-21(27-3)15(2)18-13-30-23(26)20(18)22(17)28-4/h5-7,11H,8-10,12-13H2,1-4H3,(H,24,25)/b14-7+ |
InChI Key |
CZFMLGYAPWSVAH-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC3=CC=CO3)OC |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC3=CC=CO3)OC |
Origin of Product |
United States |
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